molecular formula C7H7BrSZn B14897593 2-(Methylthio)phenylZinc bromide

2-(Methylthio)phenylZinc bromide

Cat. No.: B14897593
M. Wt: 268.5 g/mol
InChI Key: XBGODOIWLLANCE-UHFFFAOYSA-M
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Description

2-(Methylthio)phenylZinc bromide is an organozinc compound with the molecular formula C7H7BrSZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable reagent in the field of synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Methylthio)phenylZinc bromide can be synthesized through the reaction of 2-(methylthio)phenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically involves the following steps:

  • Dissolution of 2-(methylthio)phenyl bromide in THF.
  • Addition of zinc powder to the solution.
  • Stirring the mixture at room temperature or under reflux conditions until the reaction is complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient stirring and heating mechanisms to ensure uniform reaction conditions. The product is then purified through distillation or crystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)phenylZinc bromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: It can be reduced to form the corresponding thiol.

    Substitution: The bromide group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(Methylthio)phenylZinc bromide has a wide range of applications in scientific research:

    Chemistry: Used in cross-coupling reactions to form carbon-carbon bonds, essential in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological pathways.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.

    Industry: Applied in the production of fine chemicals and materials science.

Mechanism of Action

The mechanism of action of 2-(Methylthio)phenylZinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium or nickel catalysts, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved include the activation of the zinc-carbon bond and subsequent coupling with electrophilic partners.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylthio)phenylZinc iodide
  • 2-(Ethoxycarbonyl)phenylZinc bromide
  • PhenylZinc bromide

Uniqueness

2-(Methylthio)phenylZinc bromide is unique due to its specific reactivity profile, which allows for selective transformations in organic synthesis. Its methylthio group provides additional stability and reactivity compared to other organozinc compounds, making it a valuable reagent in various chemical processes.

Properties

Molecular Formula

C7H7BrSZn

Molecular Weight

268.5 g/mol

IUPAC Name

bromozinc(1+);methylsulfanylbenzene

InChI

InChI=1S/C7H7S.BrH.Zn/c1-8-7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q-1;;+2/p-1

InChI Key

XBGODOIWLLANCE-UHFFFAOYSA-M

Canonical SMILES

CSC1=CC=CC=[C-]1.[Zn+]Br

Origin of Product

United States

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